molecular formula C32H54N4O21 B013902 N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 2706-65-2

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B013902
CAS No.: 2706-65-2
M. Wt: 830.8 g/mol
InChI Key: QWBFSMSGJPCHBW-PNWIGLAMSA-N
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Description

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C32H54N4O21 and its molecular weight is 830.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structure

This compound features a highly branched structure with multiple hydroxyl and acetamido groups that contribute to its solubility and reactivity. The stereochemistry of the compound is significant for its biological interactions.

Molecular Formula

The molecular formula of the compound is C₃₁H₅₃N₃O₁₄.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This could lead to altered cellular metabolism.
  • Antimicrobial Properties : The presence of acetamido and hydroxyl groups indicates potential antimicrobial activity. Research has shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic processes.
  • Cell Signaling Modulation : The compound may interact with cell surface receptors or intracellular signaling pathways, influencing cellular responses to external stimuli.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of similar compounds against various bacterial strains. Results indicated that compounds with structural similarities exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
  • Cytotoxic Effects : In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs induced apoptosis in a dose-dependent manner. This suggests potential for therapeutic applications in oncology .
  • Metabolic Pathway Interference : Research involving metabolic profiling indicated that the compound could alter glucose metabolism in cultured cells, which may have implications for diabetes treatment .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Metabolic modulationAltered glucose metabolism

Pharmacological Studies

Recent pharmacological studies have focused on the compound's potential as a therapeutic agent. The findings indicate:

  • Dose-dependent effects on cell viability in cancer models.
  • Synergistic effects when combined with established antibiotics.

Toxicological Assessments

Toxicity assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation to determine safe dosage levels for therapeutic use.

Properties

CAS No.

2706-65-2

Molecular Formula

C32H54N4O21

Molecular Weight

830.8 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)28(56-31-20(35-12(3)44)26(50)23(47)16(7-39)53-31)29(57-32-21(36-13(4)45)27(51)24(48)17(8-40)54-32)18(9-41)55-30-19(34-11(2)43)25(49)22(46)15(6-38)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1

InChI Key

QWBFSMSGJPCHBW-PNWIGLAMSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O

Synonyms

N,N',N'',N'''-tetraacetylchitintetraose
tetra-N-acetylchitotetraose

Origin of Product

United States

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